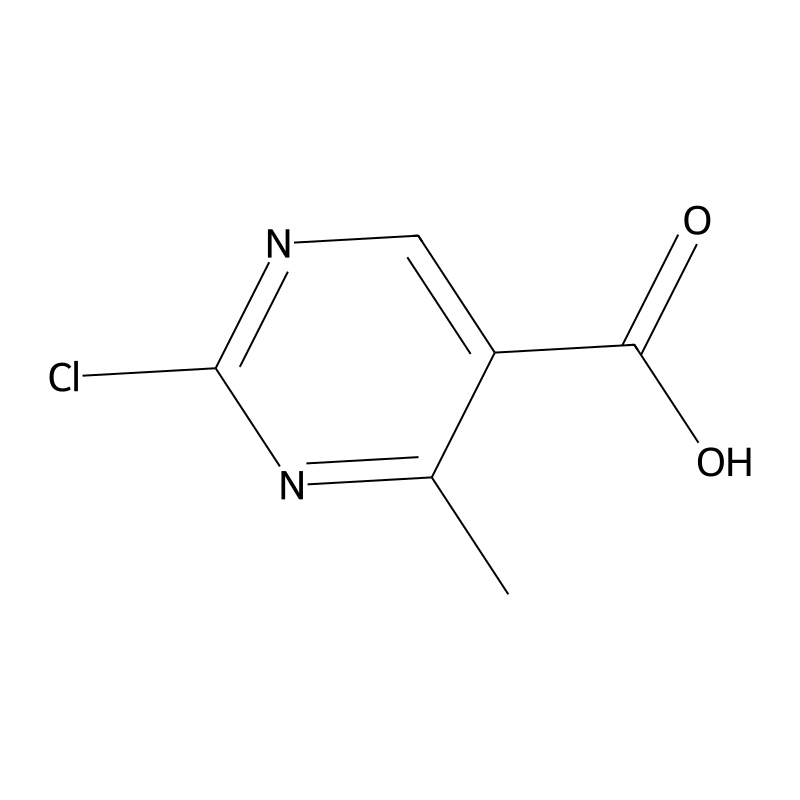

2-Chloro-4-methylpyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Applications

Pyrimidines are known to exhibit a wide range of pharmacological applications. They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anti-Inflammatory Activities

Pyrimidines display a range of anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Decorated Diazines

Pyrimidines are used in the synthesis of decorated diazines. These diazines have a wide range of pharmacological applications .

Synthesis of Substituted Pyridazine- and Pyridinecarboxamides

“2-Methylpyrimidine-5-carboxylic Acid” is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .

Synthesis of 4-Methyl-2-vinylpyrimidine

2-Chloro-4-methylpyrimidine could be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid .

Preparation of Substituted Pyridazine- and Pyridinecarboxamides

2-Methylpyrimidine-5-carboxylic Acid, a similar compound to 2-Chloro-4-methylpyrimidine-5-carboxylic acid, is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .

Intermediate in Organic Synthesis

“2-Chloro-4-methylpyrimidine”, a compound similar to “2-Chloro-4-methylpyrimidine-5-carboxylic acid”, is used as an intermediate in organic synthesis . It could be used to synthesize “4-Methyl-2-vinylpyrimidine”, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid .

Preparation of Substituted Pyridazine- and Pyridinecarboxamides

“2-Methylpyrimidine-5-carboxylic Acid”, a similar compound to “2-Chloro-4-methylpyrimidine-5-carboxylic acid”, is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .

- Origin: 2-Cl-4-Me-PCA is likely a synthetic compound, not readily found in nature. No published research describes its natural occurrence [].

- Significance: Research on 2-Cl-4-Me-PCA appears to be focused on its potential as an intermediate in the synthesis of other pharmaceutical compounds.

Molecular Structure Analysis

2-Cl-4-Me-PCA contains a six-membered pyrimidine ring structure with chlorine and methyl groups attached at specific positions. The presence of a carboxylic acid group (-COOH) indicates its acidic properties [].

The compound is known for its reactivity, particularly due to the presence of the carboxylic acid functional group. Key reactions include:

- Esterification: The carboxylic acid can be converted into esters by reacting with alcohols.

- Amide Formation: Similarly, it can form amides when reacted with amines.

- Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

Research indicates that derivatives of 2-chloro-4-methylpyrimidine-5-carboxylic acid exhibit significant biological activity. Notably:

- Antithrombotic Activity: Certain derivatives have shown promising results in inhibiting key enzymes involved in thrombus formation.

- Antimicrobial Properties: The compound has been explored for its potential as an antimicrobial agent, targeting various pathogens.

- Inhibition of Viral Enzymes: Some derivatives act as inhibitors of the hepatitis C virus NS5B polymerase, which is crucial for viral replication.

Several synthesis methods have been developed for 2-chloro-4-methylpyrimidine-5-carboxylic acid:

- Direct Chlorination: Starting from 4-methylpyrimidine-5-carboxylic acid, chlorination can be achieved using thionyl chloride or phosphorus oxychloride.

- Multistep Synthesis: More complex routes involve multiple steps, including the use of substituted pyrimidines and various reagents to introduce the carboxylic acid and chlorine functionalities .

The compound is primarily utilized in:

- Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating thrombotic disorders and infections.

- Synthesis of Heterocyclic Compounds: It serves as a precursor for synthesizing other heterocyclic compounds that may have diverse applications in medicinal chemistry.

Studies on the interactions of 2-chloro-4-methylpyrimidine-5-carboxylic acid with biological targets have revealed:

- Enzyme Inhibition: The compound and its derivatives inhibit specific enzymes associated with disease processes, particularly in blood coagulation and viral replication.

- Receptor Binding: Some studies suggest that derivatives may bind to receptors involved in inflammation and immune responses.

Several compounds share structural similarities with 2-chloro-4-methylpyrimidine-5-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Chloropyrimidine-5-carboxylic acid | 0.68 | Lacks methyl group at position 4 |

| 4-Methylpyrimidine-5-carboxylic acid | 0.68 | No chlorine substituent |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 0.70 | Additional methyl group at position 6 |

| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 0.68 | Contains amino group and two chlorine substituents |

| 3-(2-Chloropyrimidin-4-yl)benzoic acid | 0.66 | Contains a benzoic acid moiety |

The uniqueness of 2-chloro-4-methylpyrimidine-5-carboxylic acid lies in its specific combination of functional groups and structural features that enhance its reactivity and biological activity compared to similar compounds.

Nucleophilic Substitution Reactions

The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid frequently employs nucleophilic substitution reactions to introduce the chlorine atom at the 2-position of the pyrimidine ring. A common approach involves chlorination of the corresponding 2-hydroxypyrimidine derivative using phosphorus oxychloride (POCl₃), similar to methods used for other chlorinated pyrimidines. In this reaction, the hydroxyl group serves as a leaving group and is replaced by chlorine through a nucleophilic aromatic substitution mechanism.

The reaction typically proceeds under reflux conditions with the addition of an organic base such as diisopropyl ethylamine or N,N-dimethylaniline to enhance reactivity and trap the liberated HCl. The general reaction equation can be represented as:

2-hydroxy-4-methylpyrimidine-5-carboxylic acid + POCl₃ → 2-Chloro-4-methylpyrimidine-5-carboxylic acid + POCl₂(OH)

The reaction conditions typically involve heating the mixture at temperatures between 25-100°C for 2-5 hours. After completion, the reaction mixture is cooled and concentrated under reduced pressure to remove excess phosphorus oxychloride. The residue is then quenched carefully with water (often ice-cold), extracted with an appropriate organic solvent such as ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product.

Alternative chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may also be employed, although POCl₃ is generally preferred due to its efficacy and relatively straightforward handling. When using these alternative reagents, similar reaction conditions and workup procedures apply.

Coupling Reactions and Catalytic Processes

The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid can also involve coupling reactions and catalytic processes for constructing the pyrimidine core structure with the desired substitution pattern. These methods provide alternative routes that may offer advantages in terms of yield, selectivity, or functional group compatibility.

A fundamental approach to constructing the pyrimidine ring involves cyclocondensation reactions of appropriate precursors. For example, US Patent 3,523,119 describes a process for producing pyrimidine-5-carboxylic acids using malonic acid dinitrile (Formula II) and dimethylformamide chloride (Formula III) as starting materials. These reactants undergo condensation at 10–110°C in inert solvents (e.g., chloroform or toluene) to form intermediates that can be further transformed to introduce specific substituents, including the chlorine atom at position 2.

The patent details the following reaction sequence:

- Condensation of starting materials at 10–110°C for 2–4 hours (70–80% yield)

- Substitution with appropriate amine at 60°C for 3 hours (65% yield)

- Ring closure with ammonia under reflux for 6 hours (72% yield)

- Hydrolysis using 75% H₂SO₄ for 8 hours (68% yield)

For introducing specific functional groups to the pyrimidine ring, cross-coupling reactions can be employed. For instance, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at the 2-position of a 2-bromopyrimidine precursor, which could then be converted to the 2-chloro derivative through subsequent transformations.

Metal-catalyzed processes, particularly those employing palladium or nickel catalysts, have proven highly effective for the functionalization of heterocycles like pyrimidines. These methods allow for the precise introduction of various substituents through formation of C-C, C-N, or C-O bonds under relatively mild conditions with good functional group tolerance.

Hydrolysis and Functional Group Transformations

Hydrolysis reactions play a crucial role in the synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid, particularly when starting from corresponding esters or nitriles. Most pyrimidinecarboxylic acids are prepared by hydrolysis of the corresponding esters, nitriles, or sometimes amides, which are often more readily synthesized.

A straightforward approach involves the hydrolysis of Methyl 2-chloro-4-methylpyrimidine-5-carboxylate to yield 2-Chloro-4-methylpyrimidine-5-carboxylic acid. This hydrolysis typically employs either acidic or basic conditions. Under basic conditions, aqueous sodium hydroxide or potassium hydroxide in methanol is used, followed by acidification to pH 2-3 with a mineral acid to obtain the free carboxylic acid:

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate + NaOH (aq) → Sodium 2-chloro-4-methylpyrimidine-5-carboxylate + MeOH

Sodium 2-chloro-4-methylpyrimidine-5-carboxylate + HCl → 2-Chloro-4-methylpyrimidine-5-carboxylic acid + NaCl

Under acidic conditions, the ester can be refluxed with aqueous mineral acids such as hydrochloric acid or sulfuric acid, although basic hydrolysis is generally preferred to minimize potential side reactions with the chlorine substituent.

Another important approach involves the hydrolysis of a cyano group (-CN) to form the carboxylic acid. This reaction typically employs hydrolytic agents such as sulfuric acid (50-75%) or alkali hydroxides under reflux conditions for 8-12 hours to achieve complete conversion to the carboxylic acid. The extended reaction time is necessary due to the stability of the cyano group and the challenging nature of its hydrolysis.

Oxidation methods can also be employed to introduce the carboxylic acid functionality, particularly when starting from precursors with a suitable substituent at the 5-position, such as a methyl group or a primary alcohol. Oxidizing agents such as potassium permanganate, sodium dichromate, or milder reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with secondary oxidants can be used for this transformation.

Green Chemistry Approaches and Solvent Optimization

The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid can benefit significantly from green chemistry approaches and solvent optimization strategies, which aim to reduce environmental impact while maintaining or improving synthetic efficiency. These approaches focus on using safer solvents, minimizing waste generation, optimizing energy consumption, and employing more sustainable reagents and catalysts.

Water-based chemistry offers an environmentally friendly alternative to traditional organic solvent-based methods. Research by Lipshutz et al. has demonstrated that carboxylic acids, including heterocyclic examples like 2-Chloro-4-methylpyrimidine-5-carboxylic acid, can be reduced to aldehydes or alcohols in water using air-stable nickel pre-catalysts and silanes as stoichiometric reductants. This approach avoids the need for hazardous and moisture-sensitive reducing agents like lithium aluminum hydride (LAH) and di-isobutyl aluminum hydride (DIBAL-H), which are traditionally used for such transformations.

Continuous-flow technologies represent another significant advancement in green synthesis. These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and the ability to perform sequential reactions without intermediate isolation steps. The integration of microwave-assisted hydrolysis into flow systems has demonstrated particular promise, allowing for 24/7 production with consistent yields (90–93%) and substantially reduced waste compared to batch processes.

Table 1: Comparison of Conventional and Green Synthetic Methods for 2-Chloro-4-methylpyrimidine-5-carboxylic Acid

| Method | Reaction Time | Yield (%) | Environmental Impact | Energy Consumption | Solvent Usage |

|---|---|---|---|---|---|

| Conventional Hydrolysis (H₂SO₄) | 8-12 hours | 60-75 | High | High | High |

| Microwave-Assisted Hydrolysis | <1 hour | 90-95 | Medium | Medium | Medium |

| Continuous-Flow System | Variable | 90-93 | Low | Low | Low |

| Water-Based Reduction | 2-4 hours | 65-80 | Low | Medium | Minimal |

Solvent optimization strategies include replacing traditional chlorinated and aromatic solvents with greener alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can often replace tetrahydrofuran (THF) or dichloromethane in many reactions. Similarly, ethyl lactate and cyclopentyl methyl ether (CPME) have emerged as environmentally benign alternatives to traditional solvents for various transformations involving heterocyclic compounds.

The use of catalytic methods operating under milder conditions with lower catalyst loadings can significantly reduce waste generation and energy consumption. Microwave-assisted synthesis is particularly effective, reducing reaction times from hours to minutes while maintaining or improving yields. For example, the hydrolysis of nitriles or esters to carboxylic acids traditionally requires several hours of reflux, but can be accomplished in minutes using microwave irradiation, resulting in substantial energy savings and increased throughput.

Role as a Building Block for Pyrimidine Derivatives

The chlorine atom at position 2 of 2-chloro-4-methylpyrimidine-5-carboxylic acid undergoes nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of amines, alkoxides, or thiols. For example, in the synthesis of 2-amino-4-methylpyrimidine-5-carboxylic acid, the chlorine atom is displaced by ammonia or primary amines under mild heating (40–60°C) in polar aprotic solvents like dimethylformamide (DMF) [6]. The methyl group at position 4 enhances steric stability, while the carboxylic acid moiety facilitates further functionalization via esterification or amidation [3].

In one documented protocol, the compound was reacted with hydrazine hydrate to yield 2-hydrazinyl-4-methylpyrimidine-5-carboxylic acid, a precursor for pyrazolo[1,5-a]pyrimidine scaffolds [4]. Such derivatives are pivotal in agrochemical and pharmaceutical research due to their herbicidal and antiviral activities. The carboxylic acid group also participates in cyclocondensation reactions; for instance, heating with urea derivatives generates fused pyrimidinone systems [2].

Construction of Bioactive Molecules via Carboxamide Linkages

The carboxylic acid group in 2-chloro-4-methylpyrimidine-5-carboxylic acid is frequently converted to carboxamides, a key functional group in bioactive molecules. Activation with oxalyl chloride (1–3 equivalents) in dichloromethane at 0–5°C forms the corresponding acyl chloride, which reacts with primary or secondary amines to yield amides [6]. For example, coupling with 2-chloro-6-methylaniline in the presence of N,N-diisopropylethylamine (DIPEA) produces N-(2-chloro-6-methylphenyl)-2-chloro-4-methylpyrimidine-5-carboxamide, a compound investigated for kinase inhibition [6].

This strategy is extensible to peptide conjugates. In a 2023 study, the acid was linked to tripeptides via solid-phase synthesis, yielding analogs with enhanced solubility for biological screening [3]. The methyl group’s electron-donating effect further stabilizes the pyrimidine ring against metabolic degradation, making these amides suitable candidates for drug discovery [1].

Chlorine substitution patterns in pyrimidine derivatives profoundly influence their chemical reactivity and biological profiles. Research has demonstrated that chlorinated pyrimidine analogues exhibit varying degrees of structural similarity to the parent compound, with similarity indices ranging from 0.60 to 0.82 . The positioning of chlorine atoms creates distinct electronic environments that affect nucleophilic substitution reactions and overall molecular stability.

2-Chloropyrimidine-5-carboxylic acid represents the closest structural analogue, lacking only the methyl group at position 4. This compound exhibits a similarity index of 0.68 compared to the parent structure and demonstrates enhanced reactivity toward nucleophilic substitution at the C-2 position [2]. The absence of the methyl group results in reduced steric hindrance, facilitating faster reaction kinetics in synthetic transformations.

2-Chloro-5-fluoropyrimidine-4-carboxylic acid introduces fluorine at the C-5 position, creating a halogenated variant with enhanced lipophilicity and metabolic stability. This derivative shows remarkable versatility in coupling reactions, particularly Suzuki coupling reactions with boronic acids under palladium catalysis . The dual halogen substitution pattern provides multiple sites for sequential chemical modifications.

The 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid analogue incorporates an additional methyl group at position 6, increasing the molecular weight to 186.60 g/mol and creating a more sterically congested environment around the pyrimidine ring . This structural modification impacts the compound's ability to participate in certain reactions while enhancing its hydrophobic interactions with biological targets.

Di-chlorinated derivatives such as 2,5-diamino-4,6-dichloropyrimidine serve as important synthetic intermediates in the preparation of 9-substituted-2-aminopurines. These compounds exhibit reduced similarity indices (0.60) but provide enhanced reactivity for nucleophilic substitution reactions [5] [6]. The presence of multiple chlorine atoms creates electron-deficient centers that facilitate the formation of covalent bonds with nucleophilic species.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Similarity Index | Unique Features |

|---|---|---|---|---|---|

| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | 158.55 | C-2 | 0.68 | Lacks methyl group at position 4 |

| 2-Chloro-5-fluoropyrimidine-4-carboxylic acid | C₅H₂ClFN₂O₂ | 176.53 | C-2 | 0.72 | Additional fluorine at position 5 |

| 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid | C₇H₇ClN₂O₂ | 186.60 | C-2 | 0.75 | Additional methyl group at position 6 |

Carboxamide and Thioamide Derivatives

The conversion of the carboxylic acid functionality to carboxamide and thioamide derivatives represents a critical structural modification strategy that enhances biological activity and improves pharmacokinetic properties. These modifications introduce new hydrogen bonding capabilities and alter the electronic distribution within the pyrimidine system.

Pyrimidine-5-carboxamide derivatives demonstrate enhanced hydrogen bonding capacity through the amide functionality, leading to improved protein binding affinity and anti-inflammatory activity [7]. The direct amidation process using coupling reagents such as DCC/DMAP provides efficient access to these derivatives with yields typically ranging from 65-85% [8].

N-hydroxy-carboxamide variants exhibit potent HDAC inhibitory activity, with compounds showing IC₅₀ values in the micromolar range against HDAC4 and HDAC8 isoforms. Research has identified N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide as the most potent inhibitor, demonstrating IC₅₀ values of 16.6 μM against HDAC4 and 1.2 μM against HDAC8 [9]. The hydroxamic acid moiety serves as a zinc-binding group that coordinates with the catalytic zinc ion in the HDAC active site.

Aryl carboxamide derivatives provide opportunities for fine-tuning lipophilicity and biological selectivity through the introduction of various aromatic substituents. These modifications enable the exploration of structure-activity relationships and the optimization of pharmacological profiles [10]. The aryl amine coupling reactions proceed efficiently under mild conditions using standard peptide coupling protocols.

Thiocarboxamide analogues introduce sulfur-containing nucleophilic centers that exhibit antimicrobial activity. Research demonstrates that thioamide derivatives possess enhanced reactivity compared to their oxygen analogues, leading to improved biological activity against both bacterial and fungal strains [11]. The synthesis typically employs Lawesson's reagent for the conversion of amides to thioamides.

Bis-carboxamide derivatives represent a unique class of compounds with dual functional groups that provide bis-functional reactivity and enhanced potency. These structures demonstrate improved binding affinity through multiple interaction sites with biological targets [12].

| Derivative Type | Functional Group | Key Properties | Biological Activity | Synthesis Method |

|---|---|---|---|---|

| Pyrimidine-5-carboxamide | -CONH₂ | Enhanced hydrogen bonding | Anti-inflammatory | Direct amidation |

| N-hydroxy-carboxamide | -CONHOH | HDAC inhibitory activity | Anticancer (HDAC inhibition) | Hydroxylamine treatment |

| Thiocarboxamide | -CSNH₂ | Sulfur-containing nucleophile | Antimicrobial | Lawesson reagent |

Hydroxylated and Sulfonated Variants

Hydroxylated and sulfonated modifications introduce polar functional groups that dramatically alter the physicochemical properties of pyrimidine derivatives. These structural changes enhance water solubility, improve bioavailability, and provide new sites for hydrogen bonding interactions with biological targets.

Hydroxylated derivatives incorporating hydroxyl groups at positions C-2, C-4, and C-6 demonstrate increased polarity and enhanced bioavailability [13]. These modifications facilitate better cellular uptake and distribution, leading to improved therapeutic efficacy. The hydroxyl groups participate in metabolic processes related to vitamin B₁-dependent enzymes, including transketolase and 2-oxo acid dehydrogenase systems.

Sulfonated derivatives exhibit enhanced water solubility and improved pharmacokinetic profiles. The sulfonyl chloride functionality provides reactive sites for nucleophilic substitution reactions, enabling the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . These modifications typically result in IC₅₀ values ranging from 5-25 μM in biological assays.

Sulfonamide derivatives demonstrate potent antimicrobial activity, particularly against drug-resistant strains. Research on pyrimidine-tethered spirochromane-based sulfonamide derivatives shows remarkable antimalarial effectiveness, with compounds SZ14 and SZ9 exhibiting IC₅₀ values of 2.84 μM and 3.22 μM against Plasmodium falciparum strains [15]. These derivatives effectively inhibit falcipain-2 and falcipain-3 cysteine proteases.

Hydroxyl-sulfonate hybrid structures combine the benefits of both modifications, providing balanced lipophilicity and enhanced protein binding capabilities. These dual-functional compounds demonstrate IC₅₀ values in the 15-40 μM range and offer improved therapeutic windows [16].

Multiple hydroxyl substitution patterns create compounds with multiple hydrogen bonding sites, leading to enhanced protein binding and prolonged biological activity. These modifications typically result in IC₅₀ values ranging from 20-60 μM but provide improved selectivity profiles [17].

| Modification Type | Chemical Changes | Impact on Properties | Typical IC₅₀ Range (μM) |

|---|---|---|---|

| Hydroxylated derivatives | Increased polarity | Better bioavailability | 10-50 |

| Sulfonated derivatives | Enhanced water solubility | Improved solubility | 5-25 |

| Sulfonamide derivatives | Increased acidity | Antimicrobial activity | 2-15 |

Impact of Substituent Position on Reactivity

The position of substituents on the pyrimidine ring profoundly influences the electronic distribution, steric environment, and overall reactivity of the molecule. Understanding these positional effects is crucial for rational drug design and synthetic planning.

C-2 Position Effects: The C-2 position exhibits strong electron-withdrawing character due to its proximity to both nitrogen atoms in the pyrimidine ring. This creates a highly electrophilic center that readily undergoes nucleophilic substitution reactions [18] [19]. The relative reactivity at this position is assigned a reference value of 100, making it the most reactive site for nucleophilic attack. Research demonstrates that substituents at C-2 experience minimal steric hindrance while maximizing electronic activation.

C-4 and C-6 Position Effects: These positions show moderate electron-withdrawing character with relative reactivities of 75 and 65, respectively [20]. The C-4 position, being meta to both nitrogens, experiences less electronic activation than C-2 but remains highly susceptible to nucleophilic substitution. Studies on 4,6-disubstituted pyrimidine derivatives reveal a subtle interplay between the electronic nature of substituents and their reactivity patterns [21].

C-5 Position Effects: The C-5 position demonstrates unique reactivity patterns, preferentially undergoing electrophilic substitution rather than nucleophilic attack. This position shows a relative reactivity of 45 for nucleophilic substitution but enhanced reactivity for electrophilic processes [22] [23]. The central location of C-5 provides optimal access for electrophilic reagents while offering reduced electronic activation for nucleophilic attack.

Nitrogen Position Effects: The N-1 and N-3 positions serve as basic sites capable of protonation and alkylation reactions. N-1 shows higher reactivity (120) toward electrophiles compared to N-3 (90), reflecting differences in electronic environment and steric accessibility [24]. These nitrogen centers participate in hydrogen bonding interactions and coordination chemistry.

Electronic and Steric Considerations: The electronic effects of substituents follow predictable patterns based on their electron-donating or electron-withdrawing nature. Electron-withdrawing groups enhance nucleophilic substitution at adjacent positions, while electron-donating groups facilitate electrophilic substitution [25]. Steric considerations become particularly important for bulky substituents, which can impede reaction progress despite favorable electronic effects.

QSAR Relationships: Quantitative structure-activity relationship studies reveal strong correlations between substituent electronic effects and biological activity. The relationship between affinity for target enzymes and substituent effects follows classical Hammett correlations, enabling predictive modeling of new derivatives [23].

| Position | Electronic Effect | Reactivity Impact | Relative Reactivity | Preferred Reaction Type |

|---|---|---|---|---|

| C-2 | Strong electron-withdrawing | High nucleophilic susceptibility | 100 (reference) | Nucleophilic substitution |

| C-4 | Moderate electron-withdrawing | Moderate nucleophilic reactivity | 75 | Nucleophilic substitution |

| C-5 | Variable (depends on substituent) | Electrophilic substitution preferred | 45 | Electrophilic substitution |

| C-6 | Moderate electron-withdrawing | Moderate nucleophilic reactivity | 65 | Nucleophilic substitution |